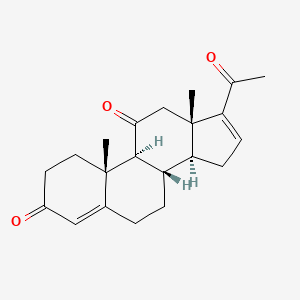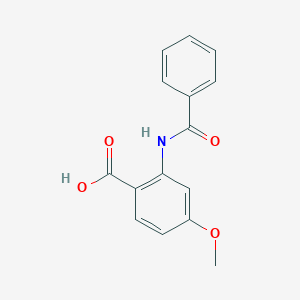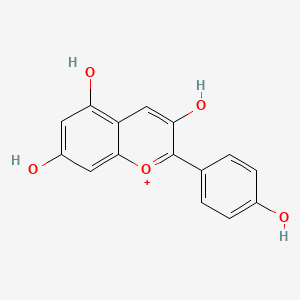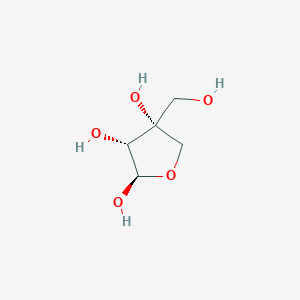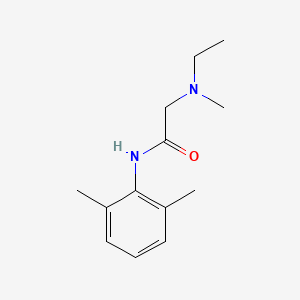
Ethylmethylglycinexylidide
描述
Ethylmethylglycinexylidide is a chemical compound with the CAS Registry Number 74634-66-5 . More detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found online .
Molecular Structure Analysis
The molecular structure of Ethylmethylglycinexylidide can be determined using various techniques. For instance, a tool named “What is this?” (WIT) has been developed for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another tool, MolView, consists of a structural formula editor and a 3D model viewer, which can be used to visualize the molecular structure of Ethylmethylglycinexylidide .Chemical Reactions Analysis
The analysis of chemical reactions involving Ethylmethylglycinexylidide would require specific knowledge of the compound’s reactivity and the conditions under which it reacts. General principles of chemical reaction analysis involve understanding the manipulation of oxidation states in organic molecules, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethylmethylglycinexylidide can be analyzed using various techniques. These properties include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and particle size . More specific information about these properties can be found online .科学研究应用
Fluorescent Amino Acid Research
Ethylmethylglycinexylidide, as a derivative of amino acids, has been explored in fluorescent amino acid research. For instance, the synthesis of fluorescent amino acids like rac-(7-hydroxycoumarin-4-yl)ethylglycine, a compound structurally related to ethylmethylglycinexylidide, offers a versatile fluorescent probe in proteins. This synthesis represents a significant step in developing tools for probing protein localization, conformation changes, and interactions (Braun & Dittrich, 2010). Similarly, a genetically encoded fluorescent amino acid, l-(7-hydroxycoumarin-4-yl)ethylglycine, has been developed for the same purposes, indicating the potential of ethylmethylglycinexylidide derivatives in biochemical research (Wang, Xie, & Schultz, 2006).
Analytical Chemistry and Metabolite Analysis
In analytical chemistry, ethylmethylglycinexylidide is used as an internal standard in high-pressure liquid chromatographic methods for determining lidocaine and its active deethylated metabolites. This application highlights its importance in precise and specific analytical measurements, aiding in the accurate quantification of these compounds (Hill, Roussin, LeLorier, & Caillé, 1980).
Plant Physiology and Agriculture
In the realm of plant physiology and agriculture, compounds structurally related to ethylmethylglycinexylidide, such as aminoethoxyvinylglycine (AVG), have been studied for their effects on plant growth and development. AVG has been observed to modify harvest maturity and cool storage life of fruits like ‘Arctic Snow’ nectarines, showcasing the role of ethylene in plant ripening and storage processes (Mcglasson, Rath, & Legendre, 2005). Additionally, AVG's role in ethylene regulation has been investigated in relation to its impact on flowering in plants like Chenopodium (Macháčková, Krekule, Součková, Přikryl, & Ullmann, 1985).
Pharmacology and Medical Research
In pharmacology, while specifically avoiding discussion on drug use and dosage, the metabolites of lidocaine, which are structurally similar to ethylmethylglycinexylidide, have been studied for their potential roles in analgesic action. For example, the inhibition of glycine transporter 1 by lidocaine metabolites offers insights into novel mechanisms for the analgesic action of systemic lidocaine, demonstrating the relevance of ethylmethylglycinexylidide derivatives in understanding pain management (Werdehausen et al., 2012).
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3/h6-8H,5,9H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLWVFWFTXURLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225616 | |
| Record name | Ethylmethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmethylglycinexylidide | |
CAS RN |
74634-66-5 | |
| Record name | Ethylmethylglycinexylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074634665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylmethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3WX5BY994 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



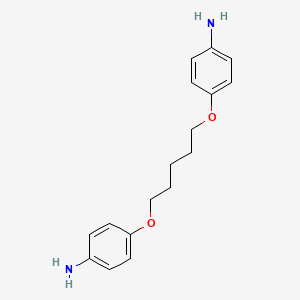
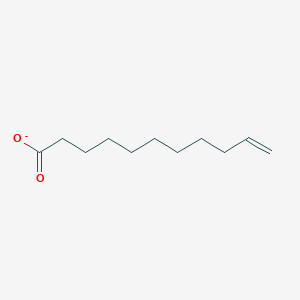
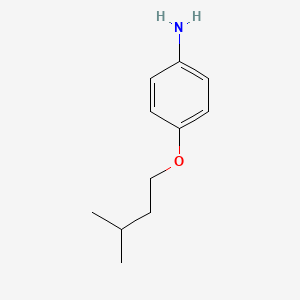

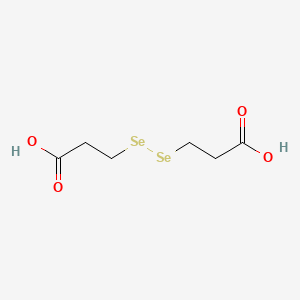

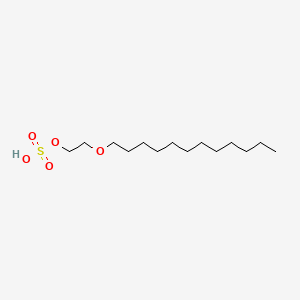
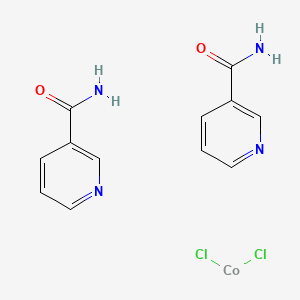
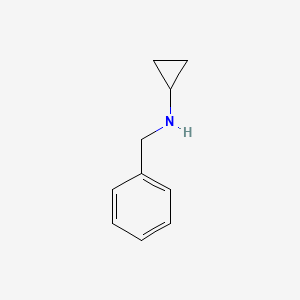
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
